molecular formula C21H18N4O B2928655 N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-benzylbenzamide CAS No. 681446-63-9

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-benzylbenzamide

Cat. No.: B2928655
CAS No.: 681446-63-9
M. Wt: 342.402
InChI Key: MVHZKJKHRFPFEU-UHFFFAOYSA-N
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Description

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-benzylbenzamide is a compound that belongs to the class of benzotriazole derivatives Benzotriazole is a heterocyclic compound known for its stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-benzylbenzamide typically involves the reaction of benzotriazole with benzylbenzamide under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between benzotriazole and benzylbenzamide . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-benzylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzotriazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives .

Scientific Research Applications

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-benzylbenzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole: The parent compound, known for its stability and versatility in chemical reactions.

    N-Benzylbenzamide: A related compound with similar structural features but lacking the benzotriazole moiety.

    N-(1H-1,2,3-Benzotriazol-1-ylmethyl)acetamide: Another benzotriazole derivative with different substituents.

Uniqueness

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-benzylbenzamide is unique due to the presence of both benzotriazole and benzylbenzamide moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-N-benzylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O/c26-21(18-11-5-2-6-12-18)24(15-17-9-3-1-4-10-17)16-25-20-14-8-7-13-19(20)22-23-25/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHZKJKHRFPFEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CN2C3=CC=CC=C3N=N2)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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